molecular formula C5H6O4 B1208482 2,5-Dioxopentanoic acid CAS No. 1926-54-1

2,5-Dioxopentanoic acid

Cat. No.: B1208482
CAS No.: 1926-54-1
M. Wt: 130.1 g/mol
InChI Key: VHKNBDIQDAXGBL-UHFFFAOYSA-N
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Description

2,5-Dioxopentanoic acid, a dioxo monocarboxylic acid with the molecular formula C5H6O4 and an average molecular weight of 130.10 g/mol, is an aldehyde derivative of valeric acid . This compound, also known as 2-oxoglutarate semialdehyde, is characterized by its two carbonyl groups and one carboxylic acid group, contributing to a topological polar surface area of 71.4 Ų . Its structure can be represented by the SMILES notation O=C(O)C(=O)CCC=O . This compound has significant and specific value in biochemical research, particularly in the investigation of novel antibiotics. This compound and its analogs have been designed and studied as potential mechanism-based, suicide inhibitors for the essential bacterial enzyme MenD . MenD is a thiamine diphosphate-dependent enzyme critical in the menaquinone (Vitamin K2) biosynthesis pathway in pathogens such as Escherichia coli , Bacillus subtilis , and Staphylococcus aureus . In vitro kinetic studies have demonstrated that this compound can inactivate MenD in a time-dependent manner, making it a promising scaffold for the development of novel antibacterial agents aimed at combating Gram-positive bacteria, including strains with antibiotic resistance . Please note: This product is intended for Research Use Only (RUO) and is not approved for human, therapeutic, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dioxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-3-1-2-4(7)5(8)9/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKNBDIQDAXGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274273
Record name 2,5-dioxopentanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1926-54-1
Record name 2,5-dioxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1926-54-1
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Biosynthesis and Metabolic Interconnections of 2,5 Dioxopentanoic Acid

Endogenous Formation Pathways of 2,5-Dioxopentanoic Acid in Prokaryotic and Eukaryotic Organisms

The formation of this compound is primarily rooted in the breakdown of other biomolecules, positioning it as a key intermediate rather than a product of a dedicated de novo synthetic route.

Precursor Compounds and Enzymatic Transformations Leading to this compound

The biosynthesis of this compound is predominantly a result of the catabolism of specific amino acids and, in some organisms, carbohydrates.

In eukaryotes, the principal precursors are the amino acids L-proline and L-hydroxyproline. The catabolic pathways of proline, arginine, and ornithine converge to produce glutamate-γ-semialdehyde, which exists in spontaneous equilibrium with its cyclic form, pyrroline-5-carboxylate (P5C). ontosight.airesearchgate.netyoutube.com Glutamate-γ-semialdehyde is structurally synonymous with this compound's tautomer. This intermediate is then typically oxidized to glutamate (B1630785), which is subsequently converted to the Krebs cycle intermediate α-ketoglutarate (also known as 2-oxoglutarate). ontosight.aiyoutube.com The degradation of hydroxyproline, a major component of collagen, also leads to the formation of a related intermediate, 4-hydroxy-2-oxoglutarate, which is cleaved by the aldolase (B8822740) HOGA into pyruvate (B1213749) and glyoxylate (B1226380) in the mitochondrial matrix. nih.gov

In certain prokaryotes, this compound (as α-ketoglutarate semialdehyde) arises from carbohydrate metabolism. For instance, some bacteria, such as Azospirillum brasilense, possess an alternative pathway for L-arabinose metabolism where L-2-keto-3-deoxyarabonate is converted to α-ketoglutarate semialdehyde by the enzyme L-2-keto-3-deoxyarabonate dehydratase. nih.govnih.gov This intermediate is then oxidized to α-ketoglutarate by α-ketoglutarate semialdehyde dehydrogenase (KGSADH). nih.govnih.gov

The key enzymatic transformations are summarized in the table below.

Precursor CompoundKey Enzyme(s)ProductOrganism Type
L-ProlineProline Dehydrogenase/OxidasePyrroline-5-Carboxylate (P5C) / Glutamate-γ-semialdehydeEukaryotes, Prokaryotes
L-Hydroxyproline(Multiple steps)4-Hydroxy-2-oxoglutarateEukaryotes
L-Arginine / L-OrnithineOrnithine AminotransferaseGlutamate-γ-semialdehydeEukaryotes, Prokaryotes
L-2-keto-3-deoxyarabonateL-2-keto-3-deoxyarabonate dehydrataseα-Ketoglutarate semialdehydeProkaryotes (e.g., Pseudomonas saccharophila)

De Novo Biosynthesis Routes of this compound

Current scientific understanding indicates that this compound is not synthesized via a de novo pathway from simple precursors like CO2 or acetate. Instead, its existence in biological systems is transient, serving as an essential intermediate in catabolic routes that break down more complex molecules like amino acids and sugars. Its rapid conversion into other metabolites, primarily α-ketoglutarate, underscores its role as a metabolic waypoint rather than an endpoint.

Comparative Analysis of Biosynthetic Pathways Across Diverse Biological Systems

Significant differences exist in the generation of this compound between prokaryotes and eukaryotes, reflecting their distinct metabolic strategies and cellular organization.

Prokaryotic Systems: Prokaryotes exhibit remarkable metabolic diversity in forming this compound. Beyond the amino acid degradation pathways, certain bacteria utilize unique carbohydrate degradation routes, such as the L-arabinose pathway in Azospirillum brasilense. nih.gov Furthermore, the enzymes involved show interesting evolutionary patterns. For instance, different subfamilies of α-ketoglutaric semialdehyde dehydrogenase (KGSADH) have evolved independently in various bacteria to process this substrate, a phenomenon known as convergent evolution. nih.govnih.gov In Bacillus subtilis, a KGSADH enzyme is part of the metabolic pathway for D-glucarate and D-galactarate. nih.govuniprot.org This metabolic flexibility allows prokaryotes to adapt to diverse nutrient sources in their environments.

Involvement of this compound in Central Metabolic Hubs

This compound is strategically positioned at the crossroads of major metabolic pathways, facilitating the flow of carbon and nitrogen between amino acid and carbohydrate metabolism.

Integration within Amino Acid Anabolism and Catabolism

The primary role of this compound is in the catabolism of several amino acids, providing a direct entry point into the citric acid cycle. The breakdown of proline, ornithine, and arginine converges on the formation of glutamate-γ-semialdehyde (a tautomer of this compound's hydrated form), which is readily converted to glutamate. ontosight.airesearchgate.net Glutamate can then be deaminated by glutamate dehydrogenase to yield α-ketoglutarate. ontosight.ai This conversion is vital as it allows the carbon backbones of these glucogenic amino acids to be utilized for glucose synthesis or for energy production. youtube.com This pathway is particularly important under conditions of nutrient starvation or during the breakdown of proteins. frontiersin.orgresearchgate.net

Role as an Intermediate in Carbohydrate Metabolic Cycles

The connection of this compound to carbohydrate metabolism is most direct through its product, α-ketoglutarate. nih.gov In both prokaryotes and eukaryotes, α-ketoglutarate is a key intermediate of the citric acid (Krebs) cycle, a central hub for the oxidation of carbohydrates, fats, and proteins to generate ATP. wikipedia.orgkhanacademy.org The conversion of this compound to α-ketoglutarate, catalyzed by α-ketoglutaric semialdehyde dehydrogenase, thus feeds carbon from amino acid or specialized sugar pathways directly into this energy-producing cycle. nih.govuniprot.org

In some bacteria, the link is even more direct, with this compound acting as a direct intermediate in an alternative L-arabinose degradation pathway, which then flows into central metabolism. nih.gov This highlights a key difference in metabolic architecture, where eukaryotes primarily link this intermediate to the Krebs cycle via amino acid degradation, while some prokaryotes have evolved to channel carbohydrates through it as well.

Enzymology and Molecular Interactions of 2,5 Dioxopentanoic Acid

Characterization of Enzymes Directly Metabolizing 2,5-Dioxopentanoic Acid

The primary metabolic fate of this compound, also known as 2-oxoglutarate semialdehyde or alpha-ketoglutaric semialdehyde, involves its conversion by a specific class of enzymes.

Oxidoreductases and Dehydrogenases Acting on this compound

The principal enzyme responsible for the metabolism of this compound is 2,5-dioxovalerate dehydrogenase (EC 1.2.1.26). wikipedia.org This enzyme belongs to the family of oxidoreductases and is also commonly referred to as 2-oxoglutarate semialdehyde dehydrogenase or alpha-ketoglutaric semialdehyde dehydrogenase. wikipedia.org It catalyzes the oxidation of 2,5-dioxopentanoate (B1259413) to 2-oxoglutarate (alpha-ketoglutarate), a key intermediate in the citric acid cycle. wikipedia.orguniprot.org The reaction involves the use of a nicotinamide (B372718) cofactor, either NAD⁺ or NADP⁺, and water. wikipedia.orguniprot.org

This enzymatic activity is crucial for the integration of metabolic pathways such as ascorbate (B8700270) and aldarate metabolism, where this compound is an intermediate. wikipedia.org The enzyme has been identified and characterized in various organisms, including bacteria like Pseudomonas, Bacillus subtilis, Azospirillum brasilense, and Acinetobacter baumannii. wikipedia.orguniprot.orguniprot.orguniprot.org Depending on the organism, the dehydrogenase can exhibit a preference for either NAD⁺ or NADP⁺ as the electron acceptor. uniprot.orgnih.gov For instance, the isozyme involved in L-arabinose metabolism in A. brasilense prefers NAD⁺, while other isozymes in the same organism show a preference for NADP⁺. uniprot.orgnih.gov

Ligase and Transferase Activities Associated with this compound

Currently, there is a notable lack of scientific literature describing specific ligase or transferase enzymes that utilize this compound as a direct substrate. While ligases are known to catalyze the joining of two molecules and transferases move functional groups, research has not yet identified enzymes of these classes that are specifically involved in the metabolism or modification of this compound. Broader studies on acid:CoA ligases have identified enzymes that activate a variety of organic acids, but none have been shown to specifically act on this compound. nih.gov

Kinetic and Mechanistic Studies of this compound as an Enzyme Substrate

Kinetic studies have been performed on 2,5-dioxovalerate dehydrogenase (also known as alpha-ketoglutaric semialdehyde dehydrogenase) from various bacterial sources, providing insights into its efficiency and substrate specificity. The Michaelis constant (Kₘ) for 2,5-dioxopentanoate (referred to as alpha-ketoglutaric semialdehyde in the studies) and the catalytic constant (kcat) have been determined for several of these enzymes.

For example, the enzyme from Bacillus subtilis exhibits a Kₘ of 10.4 µM for its substrate with NAD⁺ and 2.8 µM with NADP⁺. uniprot.org In Azospirillum brasilense, the KGSADH-I isozyme has a Kₘ of 11 µM for the substrate with NAD⁺. uniprot.org This enzyme also displays broad substrate specificity, with the highest activity observed for alpha-ketoglutaric semialdehyde and succinic semialdehyde. uniprot.orgnih.gov The catalytic efficiency, however, is significantly higher with alpha-ketoglutaric semialdehyde. uniprot.org The enzyme from Pseudomonas has also been purified and its properties studied, contributing to the early understanding of this enzyme class. wikipedia.org

The following table summarizes the kinetic parameters of 2,5-dioxovalerate dehydrogenase from different organisms.

Enzyme SourceSubstrateCofactorKₘ (µM)kcat (s⁻¹)Reference
Bacillus subtilisalpha-ketoglutaric semialdehydeNAD⁺10.42.75 uniprot.org
Bacillus subtilisalpha-ketoglutaric semialdehydeNADP⁺2.81.12 uniprot.org
Azospirillum brasilense (KGSADH-I)alpha-ketoglutaric semialdehydeNAD⁺11- uniprot.org

This compound as an Enzymatic Modulator or Inhibitor

Beyond its role as a substrate, the chemical structure of this compound, with its two carbonyl groups and a carboxylic acid function, suggests a potential for interaction with various enzyme active sites or allosteric sites, possibly leading to modulation or inhibition of their activity.

Inhibition of Key Metabolic Enzymes by this compound Analogues

There is currently no direct evidence in the scientific literature of this compound or its close analogues being designed or studied as specific inhibitors of key metabolic enzymes. Research on enzyme inhibition often focuses on compounds that can mimic transition states or bind tightly to active sites. While dicarbonyl compounds, in a broader sense, are known to react with and modify proteins, which can lead to enzyme inhibition, specific studies targeting enzymes with this compound analogues are not available. nih.gov For instance, studies on the inhibition of succinate (B1194679) dehydrogenase have focused on molecules like malonate and diazoxide, which are structurally distinct from this compound. nih.gov Similarly, the development of inhibitors for enzymes like human liver aldehyde oxidase has involved a range of structurally diverse compounds, none of which are direct analogues of this compound. nih.gov

Binding Interactions with Allosteric and Active Sites of Enzymes

Specific studies detailing the binding interactions of this compound with allosteric or active sites of enzymes, other than its metabolizing dehydrogenase, are not present in the current body of research. The binding of dicarboxylic acids to enzyme active sites has been studied in other contexts, such as the interaction of C5-dicarboxylic substrates with aspartate aminotransferase, where the binding mode influences the enzyme's conformational state. nih.govacs.org These studies highlight the importance of the two carboxylate groups for binding to arginine residues in the active site. nih.gov While this compound possesses a dicarbonyl system rather than two carboxylates, the principles of multiple interaction points contributing to binding affinity are relevant. The potential for small molecules to act as allosteric inhibitors by binding to sites distinct from the active site and inducing conformational changes has been explored for other enzymes, but not in the context of this compound. nih.gov The general reactivity of dicarbonyl compounds with amino acid residues like lysine (B10760008), arginine, and cysteine suggests that this compound could potentially form adducts with proteins, but specific enzymatic targets and the nature of these interactions have not been elucidated. nih.gov

Structure-Activity Relationship (SAR) Studies for Enzyme Modulation

A critical approach to understanding how a molecule influences enzyme activity is through Structure-Activity Relationship (SAR) studies. This involves systematically modifying the chemical structure of a compound and observing the corresponding changes in its biological activity. For this compound, such studies are essential to elucidate which of its functional groups—the aldehyde, the ketone, or the carboxylic acid—are key for potential enzyme inhibition or substrate recognition.

Currently, there is a lack of published SAR studies specifically focused on this compound and its analogs in the context of enzyme modulation. While research exists for other dicarbonyl compounds and their effects on various enzymes, direct extrapolation to this compound is speculative without experimental validation. The systematic synthesis and testing of derivatives, for instance, by modifying the carbon chain length, altering the position of the carbonyl groups, or esterifying the carboxylic acid, would be required to build a robust SAR model.

Table 1: Hypothetical Structure-Activity Relationship Study of this compound Analogs

Analog NameStructural ModificationExpected Impact on Enzyme Interaction
2-Oxopentanoic acidRemoval of the C5-aldehyde groupReduced reactivity with nucleophilic residues (e.g., lysine, cysteine) in the active site.
Glutaric acidRemoval of both carbonyl groupsLoss of electrophilic centers for covalent bond formation; interaction likely dominated by the dicarboxylic acid nature.
2,5-Dioxohexanoic acidExtension of the carbon chainAltered binding affinity and specificity due to changes in steric fit within an enzyme's active site.
Methyl 2,5-dioxopentanoateEsterification of the carboxylic acidLoss of negative charge and hydrogen bonding capability of the carboxylate group, potentially altering electrostatic interactions with the enzyme.

This table is illustrative and based on general biochemical principles. Specific experimental data for this compound is not currently available.

Intermolecular Associations of this compound with Biomolecules

The reactivity of the aldehyde and ketone groups, coupled with the hydrogen-bonding potential of the carboxylic acid, suggests that this compound can engage in various intermolecular associations with biomolecules.

Non-Covalent Interactions with Proteins and Nucleic Acids

Non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, are fundamental to the specific recognition and binding of small molecules to biological targets. The carboxylate form of this compound, which is the major species at physiological pH, could participate in salt bridges with positively charged amino acid residues like arginine and lysine on protein surfaces. nih.gov The carbonyl oxygens and the carboxylic acid can also act as hydrogen bond acceptors and donors, respectively.

However, specific studies quantifying the binding affinity (e.g., dissociation constant, Kd) of this compound to specific proteins or nucleic acids are not readily found in the literature. Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) would be necessary to determine these parameters and to understand the thermodynamic drivers of any potential binding events.

Formation of Adducts and Conjugates with Cellular Components

The electrophilic nature of the two carbonyl groups in this compound makes it a candidate for forming covalent adducts with nucleophilic groups present in cellular components. These include the amine groups of lysine residues, the sulfhydryl groups of cysteine residues in proteins, and the amino groups of phospholipids. Such reactions, often leading to the formation of Schiff bases or Michael adducts, can result in the modification of protein function.

The formation of such adducts is a hallmark of dicarbonyl-induced cellular stress. However, specific mass spectrometric or immunological studies identifying and characterizing adducts derived from this compound in a biological context are not extensively documented.

Influence on Protein Conformation and Stability

The binding of a small molecule can induce conformational changes in a protein, which can either stabilize or destabilize its structure. These changes can be monitored by techniques such as circular dichroism (CD) spectroscopy, which probes the secondary structure of proteins, and differential scanning calorimetry (DSC), which measures thermal stability.

While the principles of these techniques are well-established for studying protein-ligand interactions, there is a lack of published data specifically investigating the effects of this compound on the conformation and stability of any particular protein. Such studies would be crucial to understand the functional consequences of any binding event.

Chemical Synthesis and Derivatization Strategies for 2,5 Dioxopentanoic Acid in Research

Laboratory-Scale Synthetic Methodologies for 2,5-Dioxopentanoic Acid

The laboratory synthesis of this compound can be approached through several classical organic chemistry reactions, though specific documented examples are sparse. General methods for creating molecules with aldehyde and α-keto acid functionalities can be adapted for its synthesis.

Classical Organic Synthesis Routes to the Core Structure

Traditional organic synthesis offers several plausible, albeit not explicitly documented for this specific compound, routes to the this compound core structure. These methods typically rely on the oxidation of suitable precursors or the cleavage of specific bonds.

One potential strategy involves the selective oxidation of a precursor molecule containing two alcohol functionalities at the C2 and C5 positions. For instance, the oxidation of a 5-hydroxy-2-oxopentanoic acid derivative could yield the target compound. Another approach is the ozonolysis of an alkene. libretexts.org A starting material with a double bond at the C5 position and a protected keto-acid functionality could be cleaved using ozone to unmask the C5-aldehyde. Friedel-Crafts acylation represents another classical method that could be adapted for synthesizing γ-keto acids. libretexts.orgacs.org

Proposed Synthetic Route Starting Material Key Reagents Functional Group Transformation
Selective Oxidation2,5-Dihydroxypentanoic acid derivativePCC, DMP, or Swern oxidation reagentsPrimary alcohol to aldehyde; Secondary alcohol to ketone
OzonolysisAlkene with a protected α-keto acid1. O₃; 2. Me₂S or Zn/H₂OAlkene cleavage to form an aldehyde
Friedel-Crafts AcylationFuran or thiophene (B33073) derivativeSuccinyl dichloride, AlCl₃Acylation followed by ring-opening/oxidation

Stereoselective and Enantioselective Synthesis Approaches

Achieving stereocontrol in the synthesis of a molecule like this compound, which is chiral at the C2 position if tautomerized to its enol form, presents a significant challenge. While specific enantioselective syntheses for this compound are not widely reported, general strategies for asymmetric synthesis of related γ-keto acids and esters can be considered. acs.orgnih.gov

These methods often employ chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction, or chiral catalysts. For example, a chiral bis(indano-oxazoline)-based Ni complex has been used in asymmetric cycloadditions to create products with three contiguous stereocenters in high yield and enantioselectivity. nih.gov Similarly, metal-catalyzed asymmetric 1,2-additions to β,γ-unsaturated α-ketoesters provide a route to chiral tertiary alcohols, which are valuable synthetic intermediates. nih.gov These principles could be adapted to construct a chiral precursor that is then converted to this compound.

Preparation of Isotopically Labeled this compound for Tracing Studies

Isotopically labeled compounds are invaluable for metabolic tracing studies. The synthesis of labeled this compound would involve incorporating isotopes such as ¹³C, ¹⁴C, or ²H (deuterium) at specific positions.

A common strategy is to start with a commercially available labeled precursor. For example, a synthesis commencing with a ¹³C-labeled succinic acid derivative could be used to introduce the label into the C1-C4 portion of the this compound backbone. Alternatively, stable isotope-labeled substrates like ¹³C₂-iodoacetic acid are used in proteomics to alkylate proteins, demonstrating the availability of labeled building blocks that could potentially be used in a multi-step synthesis. isotope.com The specific placement of the label would depend on the synthetic route chosen and the metabolic question being investigated.

Optimization of Reaction Conditions and Yields

Optimizing any synthetic route is crucial for maximizing product yield and purity while minimizing waste and cost. nih.govscirp.org For the synthesis of dioxo acids, key parameters to consider include the choice of solvent, reaction temperature, catalyst type and loading, and reaction time. nih.govresearchgate.net

For instance, in the synthesis of 1,8-dioxo-octahydroxanthenes, a related dicarbonyl compound, reaction conditions were optimized by screening various Lewis acid catalysts and solvents, finding that SmCl₃ in water at room temperature was highly effective. nih.gov Modern approaches to optimization leverage statistical methods like Design of Experiments (DoE) and response surface methodology to efficiently explore the parameter space. researchgate.net For complex multi-step syntheses, computational tools and automated reaction platforms are becoming increasingly important for identifying optimal conditions. researchgate.net

Parameter Influence on Reaction Example of Optimization
Solvent Affects solubility, reactivity, and sometimes product selectivity.Screening solvents from methanol (B129727) to tert-butanol (B103910) improved diastereomeric ratio from 68:32 to 97:3 in a cycloaddition. researchgate.net
Temperature Influences reaction rate and can affect selectivity and byproduct formation.In one synthesis, 100°C was found to be the optimal temperature for both reaction time and yield. scirp.org
Catalyst The choice of catalyst and its concentration can dramatically alter reaction efficiency and selectivity.Comparing various catalysts showed significant differences in the time required and the final yield for xanthene synthesis. scirp.org
Reaction Time Insufficient time leads to incomplete conversion, while excessive time can lead to byproduct formation.An optimal time of 250 minutes was determined for the synthesis of 2,5-dihydroxyterephthalic acid. researchgate.net

Biocatalytic and Chemoenzymatic Syntheses of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, leveraging the power of enzymes to perform specific chemical transformations under mild conditions. northumbria.ac.uk

Enzyme-Mediated Transformations for this compound Production

This compound, as 2-oxoglutarate semialdehyde, is a known intermediate in several metabolic pathways. nih.govwikipedia.org This biological context provides a direct route for its enzymatic synthesis. In some bacteria and archaea, 2-oxoglutarate is converted to succinate (B1194679) semialdehyde via this compound. This transformation is catalyzed by the enzyme 2-oxoglutarate decarboxylase (EC 4.1.1.71). wikipedia.org This enzyme effectively decarboxylates 2-oxoglutarate to produce this compound.

Furthermore, enzymes from the 2-oxo acid dehydrogenase multienzyme complex family are involved in the metabolism of 2-oxo acids. nih.gov For example, the E1 component of the 2-oxoglutarate dehydrogenase complex (OGDHc) catalyzes the oxidative decarboxylation of 2-oxoglutarate. nih.gov While its main product is succinyl-CoA, the study of this and related enzymes, such as aspartate/asparagine-β-hydroxylase (AspH), which use 2-oxoglutarate as a cosubstrate, provides insight into the enzymatic handling of this class of molecules. rsc.orgnih.gov Directed evolution and pathway engineering of such enzymes could potentially be harnessed to create efficient biocatalytic routes for the production of this compound. researchgate.net

Enzyme EC Number Reaction Biological Context
2-Oxoglutarate decarboxylase4.1.1.712-Oxoglutarate → this compound + CO₂Alternative pathway in the citric acid cycle for some microbes. wikipedia.org
2-Oxoglutarate synthase1.2.7.3Succinyl-CoA + CO₂ + 2 reduced ferredoxin ⇌ 2-Oxoglutarate + CoA + 2 oxidized ferredoxinParticipates in the reverse Krebs cycle for carbon fixation. wikipedia.org
2-Oxoglutarate dehydrogenase (E1o)1.2.4.22-Oxoglutarate → Succinyl-CoA + CO₂A rate-limiting enzyme in the citric acid cycle. nih.gov

Engineered Enzymes and Whole-Cell Biotransformation Systems

The application of biocatalysis in chemical synthesis is on the rise, offering environmentally benign and highly selective routes to complex molecules. nih.gov While specific engineered enzymes for the direct production of this compound are not extensively documented in current literature, the principles of enzyme engineering and whole-cell biotransformation are readily applicable. Drawing parallels from the synthesis of similar molecules, such as 2,5-furandicarboxylic acid (FDCA) and 2,5-diketo-D-gluconic acid, provides a framework for potential biocatalytic strategies for this compound. nih.govnih.govnih.gov

Engineered enzymes, often oxidoreductases, within whole-cell systems like Escherichia coli or Pseudomonas putida, could be designed to catalyze the specific oxidation of a suitable precursor to this compound. researchgate.net For instance, a recombinant E. coli strain co-expressing multiple enzymes could facilitate a cascade reaction, converting a simple starting material through several metabolic steps to the target molecule. This approach has been successfully used in the production of FDCA, where a whole-cell biocatalyst was constructed by co-expressing vanillin (B372448) dehydrogenase and a HMF/furfural oxidoreductase. researchgate.net

Furthermore, the production of 2,5-diketo-D-gluconic acid by Gluconobacter oxydans highlights the potential of using native or genetically modified microorganisms for the synthesis of dicarbonyl compounds. nih.gov In such systems, the microorganism itself acts as the catalyst, carrying out the desired chemical transformation. Optimization of fermentation conditions, such as pH and nutrient supply, is crucial for maximizing yield and minimizing degradation of the product. nih.gov

Advantages and Limitations of Biocatalytic Approaches in Research Scale

Biocatalytic methods present several advantages at the research scale, including high selectivity, which reduces the need for complex purification steps, and mild reaction conditions (ambient temperature and pressure), which minimizes energy consumption and the formation of byproducts. nih.gov However, there are also limitations to consider.

Advantages of Biocatalytic Approaches:

AdvantageDescription
High Selectivity Enzymes can distinguish between similar functional groups, leading to specific products and reducing the need for protecting groups. nih.gov
Mild Reaction Conditions Biocatalytic reactions typically occur in aqueous media at or near room temperature and neutral pH, which is energy-efficient and environmentally friendly. nih.gov
Reduced Byproducts The high specificity of enzymes minimizes the formation of unwanted side products, simplifying downstream processing.
Sustainability Biocatalysis often utilizes renewable resources and avoids the use of toxic heavy metal catalysts. nih.gov

Limitations of Biocatalytic Approaches:

LimitationDescription
Enzyme Stability Enzymes can be sensitive to process conditions such as temperature, pH, and organic solvents, which can limit their operational stability.
Cofactor Regeneration Many enzymatic reactions, particularly oxidations and reductions, require expensive cofactors like NAD(P)H, necessitating an efficient in situ regeneration system. nih.gov
Substrate and Product Inhibition High concentrations of the substrate or product can inhibit enzyme activity, limiting the achievable product titer. nih.gov
Downstream Processing While byproducts may be fewer, separating the product from the aqueous reaction medium, biomass, and other components can still be challenging.

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of derivatives and analogs of this compound are crucial for investigating its biological activity and developing novel compounds with enhanced properties.

Rational Design Principles for Modifying the this compound Scaffold

Rational design of this compound derivatives often involves modifying the core structure to enhance its interaction with a biological target. A common strategy is to use a known active compound as a lead and introduce various substituents to probe the structure-activity relationship. For instance, in the development of novel succinate dehydrogenase inhibitors, derivatives of 2-cyano-5-oxopentanoic acid were designed based on the structure of existing fungicides. researchgate.netresearchgate.net

The design process can be guided by computational methods, such as molecular docking, to predict the binding affinity of the designed analogs to the target protein. researchgate.net This in silico approach helps to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity. researchgate.net The core scaffold of this compound offers multiple sites for modification, including the carboxylic acid, the α-keto group, and the γ-aldehyde group, allowing for the introduction of a wide range of functional groups to modulate properties like lipophilicity, electronic character, and steric bulk. researchgate.netresearchgate.net

Synthesis of Halogenated, Cyano-, and Amino-Substituted Derivatives

The synthesis of substituted derivatives of this compound allows for a systematic exploration of its chemical space.

Halogenated Derivatives: The introduction of halogen atoms can significantly alter the electronic properties and metabolic stability of a molecule. While specific examples for the direct halogenation of this compound are not prevalent, general methods for the synthesis of halogenated keto acids can be applied. For instance, α-halogenation of a ketone can be achieved using various halogenating agents. The synthesis of γ-halogenated β-hydroxy-α-amino acids has been demonstrated using threonine aldolases, showcasing a potential biocatalytic route to halogenated precursors. researchgate.net The synthesis of 2,5-difunctionalized-3,3-dimethylpiperidines via ω-halogenated imines also provides insights into strategies for introducing halogens into related structures. researchgate.net

Cyano-Substituted Derivatives: The cyano group can act as a bioisostere for other functional groups and participate in hydrogen bonding interactions. A notable example is the synthesis of 2-cyano-5-oxopentanoic acid derivatives as potential antifungal agents. researchgate.netresearchgate.net The synthesis typically involves a multi-step sequence, starting from a suitable precursor and introducing the cyano group via reactions like the Knoevenagel condensation. nih.gov The synthesis of 2-cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl benzoate (B1203000) demonstrates the introduction of a cyano group into a complex molecular scaffold. mdpi.com

Amino-Substituted Derivatives: The introduction of an amino group can introduce a positive charge at physiological pH and create new hydrogen bonding opportunities. The synthesis of (S)-2,6-diamino-5-oxohexanoic acid, a derivative of α-aminoadipic acid, has been reported. google.com This synthesis involves the use of protecting groups and a series of chemical transformations to introduce the amino and oxo functionalities. google.com The synthesis of 5'-amino-2',5'-dideoxy analogs of various nucleosides has also been described, highlighting methods for introducing amino groups into complex biomolecules. nih.gov

Development of Prodrugs and Probes Based on this compound Core

The development of prodrugs is a common strategy to improve the pharmacokinetic properties of a biologically active molecule, such as its absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov For this compound, a prodrug approach could involve masking the polar carboxylic acid group as an ester or an amide. This would increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. nih.gov Once inside the cell, the ester or amide would be cleaved by cellular enzymes, releasing the active this compound.

Molecular probes based on the this compound scaffold could be developed to study its biological targets and mechanism of action. This could involve attaching a fluorescent tag or a biotin (B1667282) label to the molecule, allowing for its visualization and detection in biological systems. The synthesis of such probes would require careful selection of a non-essential position on the this compound core for the attachment of the tag, ensuring that the biological activity of the molecule is not significantly compromised.

Advanced Analytical Methodologies in 2,5 Dioxopentanoic Acid Research

Spectroscopic Characterization Techniques for 2,5-Dioxopentanoic Acid and Derivatives

Spectroscopy is fundamental to the structural elucidation of this compound, providing insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed structural map can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton at the C5 position would appear significantly downfield, typically in the range of 9-10 ppm, due to the strong deshielding effect of the carbonyl group. The methylene (B1212753) protons at C3 and C4 would present as complex multiplets in the aliphatic region. The acidic proton of the carboxyl group is often broad and can appear over a wide chemical shift range, sometimes in excess of 12 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, identifying the carbon skeleton. Three distinct carbonyl carbon signals are expected at the most downfield positions: the carboxylic acid carbon (C1), the ketone carbon (C2), and the aldehyde carbon (C5). The methylene carbons (C3 and C4) would resonate at higher field strengths.

Predicted NMR data provides a valuable reference for experimental work, though actual chemical shifts can vary based on solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom PositionPredicted Chemical Shift (ppm)Multiplicity
H (on C3)2.9 - 3.1Triplet
H (on C4)3.2 - 3.4Triplet
H (on C5)9.7 - 9.8Singlet
H (on COOH)>12.0Broad Singlet

Note: This is a predicted spectrum and should be used as a guide. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, LC-MS/MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. The monoisotopic mass of this compound (C₅H₆O₄) is 130.02660867 Da. nih.gov This precision is crucial for distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When coupled with liquid chromatography, tandem mass spectrometry (LC-MS/MS) allows for the selective detection and structural analysis of the compound in complex mixtures. nih.gov In a typical experiment, the precursor ion corresponding to this compound ([M-H]⁻ at m/z 129.0188 in negative ion mode) is selected and fragmented. nih.govepa.gov The resulting product ions provide structural information. For instance, a characteristic fragmentation would be the loss of carbon dioxide (CO₂, 44 Da) from the carboxyl group. Predicted fragmentation data from databases like the Human Metabolome Database (HMDB) can aid in the interpretation of these spectra.

Table 2: Key Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₅H₆O₄ nih.gov
Molecular Weight130.10 g/mol nih.gov
Monoisotopic Mass130.02660867 Da nih.gov
InChIKeyVHKNBDIQDAXGBL-UHFFFAOYSA-N nih.gov
Predicted LC-MS/MS (Pos)m/z 113.03, 85.03, 57.02

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups within the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. mdpi.com The spectrum will also be dominated by strong, sharp peaks in the carbonyl region (1680-1750 cm⁻¹). mdpi.com Specifically, the C=O stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹, the ketone C=O stretch around 1715 cm⁻¹, and the aldehyde C=O stretch around 1720-1740 cm⁻¹. The presence of an aldehyde is further confirmed by two weak C-H stretching absorptions between 2700 and 2900 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (very broad)
AldehydeC-H stretch2700 - 2900 (weak)
Carboxylic AcidC=O stretch1700 - 1725 (strong)
KetoneC=O stretch~1715 (strong)
AldehydeC=O stretch1720 - 1740 (strong)
MethyleneC-H stretch2850 - 2960

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis. The chromophores in this compound—the two carbonyl groups (ketone and aldehyde) and the carboxylic acid group—are responsible for its UV absorption.

These functional groups contain non-bonding electrons (n) and π-electrons, which can undergo n→π* transitions. These transitions are typically weak and occur in the near-UV region. The presence of multiple carbonyl groups may lead to a complex absorption profile. While specific experimental UV-Vis data for this compound is not widely published, the principles of UV-Vis spectroscopy suggest that it would absorb UV light, and the intensity of this absorption would be proportional to its concentration, forming the basis for quantitative assays.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for isolating this compound from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, quantification, and purity assessment of this compound. rsc.org A reversed-phase HPLC method is typically employed for polar analytes like organic acids.

In a common setup, a C18 stationary phase is used, which separates compounds based on their hydrophobicity. A polar mobile phase, consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used for elution. nih.govmdpi.com To ensure the carboxylic acid group remains protonated and to achieve sharp, symmetrical peaks, the mobile phase is often acidified with a small amount of an acid, such as formic acid or phosphoric acid. mdpi.com Detection is commonly performed using a UV detector set at a wavelength where the carbonyl chromophores absorb, typically around 210 nm. The retention time is a characteristic property for identification under specific conditions, and the peak area is used for quantification against a calibration curve. rsc.org

Table 4: Typical RP-HPLC Parameters for the Analysis of Short-Chain Keto Acids

ParameterTypical Conditions
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
ElutionGradient or Isocratic
Flow Rate0.5 - 1.0 mL/min
DetectionUV at ~210 nm or Mass Spectrometry (LC-MS)
Column TemperatureAmbient or controlled (e.g., 30-40 °C)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. rjptonline.org However, this compound, with its polar carboxylic acid and ketone functional groups, exhibits low volatility, making it unsuitable for direct GC-MS analysis. To overcome this limitation, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form.

A common derivatization strategy for compounds containing active hydrogens, such as carboxylic acids and enolizable ketones, is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. For this compound, this process yields a volatile TMS-ester-ether derivative.

Once derivatized, the sample is injected into the gas chromatograph. The volatile derivatives are separated based on their boiling points and interactions with the stationary phase of a capillary column, such as a cross-linked 5% phenyl methyl siloxane (HP-5MS) column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification by comparison with spectral libraries like the NIST MS library. The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the analyte. researchgate.net

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Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is an essential technique for separating enantiomers—stereoisomers that are non-superimposable mirror images of each other. This separation is critical in pharmaceutical and biological research, as enantiomers of a chiral compound can exhibit markedly different physiological activities.

However, an analysis of the structure of this compound (C(CC(=O)C(=O)O)C=O) reveals that it is an achiral molecule. nih.gov It does not possess a stereocenter (a carbon atom bonded to four different groups), and it has a plane of symmetry. Therefore, this compound does not exist as enantiomers, and the determination of enantiomeric purity is not applicable to this specific compound.

For related chiral keto acids, chiral chromatography would be the method of choice. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Common CSPs include those based on cyclodextrins, polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), and proteins. sigmaaldrich.com For acidic compounds, mobile phases are often buffered to control the ionization state of the analyte and enhance chiral recognition. sigmaaldrich.com If this compound were to be chemically modified, for instance, by the stereospecific reduction of one of its ketone groups to a hydroxyl group, a chiral center would be introduced, and chiral chromatography would then become a necessary tool for separating the resulting enantiomers.

X-ray Crystallography and Structural Biology Investigations

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the conformation of a molecule in its solid state. The analysis also reveals how molecules pack together in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds.

To perform SC-XRD, a high-quality single crystal of the compound must first be grown. This can be a challenging step, often involving techniques like slow evaporation of a solvent, or vapor diffusion, where an anti-solvent is slowly introduced to a solution of the compound. researchgate.net Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined. mdpi.comnih.gov

As of this writing, a public domain, single-crystal X-ray structure of this compound has not been reported. A successful study would provide invaluable data on its solid-state conformation, including the planarity of its dicarbonyl fragment and the orientation of its carboxylic acid group, as well as detailing the hydrogen-bonding networks that stabilize the crystal structure.

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To understand the biological function of this compound as a metabolite or potential enzyme inhibitor, it is crucial to visualize its interaction with protein targets at an atomic level. Co-crystallization followed by X-ray diffraction is the primary method for achieving this. The technique involves crystallizing a target protein in the presence of its ligand (in this case, this compound).

If a co-crystal is successfully grown and diffracted, the resulting electron density map reveals not only the structure of the protein but also the precise location and orientation of the bound ligand within the active or binding site. nih.gov This information is critical for:

Identifying Key Interactions: Pinpointing the specific amino acid residues that form hydrogen bonds, ionic bonds, or hydrophobic interactions with the ligand.

Understanding Binding Mode: Determining the exact conformation of the ligand when bound to the protein.

Elucidating Mechanism: Providing insights into how the ligand might inhibit or modulate the protein's function.

Guiding Drug Design: Serving as a structural blueprint for the rational design of more potent or selective analogs.

When experimental structural data from crystallography is unavailable, or to complement it, computational methods provide powerful insights into the behavior and interactions of molecules.

Molecular Docking is a computational technique used to predict the preferred binding mode of a ligand to a protein. nih.gov Algorithms place the ligand into the binding site of a protein in various orientations and conformations, scoring each pose based on factors like electrostatic and van der Waals interactions. This method can screen potential binding partners and generate hypotheses about how this compound might interact with specific enzyme active sites.

Molecular Dynamics (MD) Simulations offer a more dynamic view of molecular interactions. nih.gov Starting from a docked pose or a crystal structure, MD simulations use the principles of classical mechanics to model the movements of atoms in the protein-ligand complex over time. These simulations, often spanning hundreds of nanoseconds, can assess the stability of the binding pose and analyze dynamic interactions, such as the formation and breaking of hydrogen bonds. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules. It can be applied to understand the intrinsic chemical properties of this compound, such as its reactivity and charge distribution. It is also used to elucidate reaction mechanisms, including the fragmentation pathways observed in mass spectrometry. nih.gov

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Biological Roles and Mechanistic Studies of this compound: Current Knowledge Gaps

Despite significant interest in the diverse roles of organic acids in cellular processes, a comprehensive understanding of the specific biological functions of this compound in experimental models remains elusive. Extensive searches of scientific literature and databases have revealed a notable absence of detailed research on its cellular and subcellular localization, as well as its direct impact on fundamental cellular activities such as cell cycle regulation, apoptosis, and bioenergetics.

While this compound is recognized as a chemical entity and is listed in several chemical and metabolomic databases, specific experimental data on its biological behavior is scarce. Current time information in Washington, DC, US.nih.gov The Human Metabolome Database (HMDB), for instance, lists 2,5-dioxopentanoate (B1259413) but indicates that information regarding its cellular locations and metabolic pathways is not available. This lack of data prevents a detailed discussion of its intracellular distribution, transport mechanisms, and compartmentalization within organelles.

Similarly, there is no readily available scientific literature detailing the role of this compound in modulating cell cycle progression in in vitro systems or its potential to induce apoptosis in specific cell lines. Research on related compounds, such as 5-amino-2,5-dioxo-pentanoic acid (also known as 2-oxoglutaramic acid), highlights their importance as glutamine metabolites in various organisms, but this information cannot be directly extrapolated to this compound. lookchem.comontosight.ai

The influence of this compound on cellular metabolism and bioenergetics is another area where specific research is wanting. While it is structurally related to key metabolic intermediates, such as alpha-ketoglutarate, and has been mentioned in patents as a potential intermediate in engineered biosynthetic pathways, there are no published studies that have directly investigated its impact on cellular energy production or metabolic fluxes in experimental models. ontosight.aigoogle.comgoogle.com

Biological Roles and Mechanistic Studies of 2,5 Dioxopentanoic Acid in Experimental Models

Mechanistic Insights from In Vitro and Ex Vivo Biological Systems

2,5-Dioxopentanoic acid, also known as 2-oxoglutarate semialdehyde, is a dioxo monocarboxylic acid that is structurally related to valeric acid. nih.gov It exists in all living organisms, from bacteria to humans, as a metabolite. At a physiological pH of 7.3, it is primarily found in its conjugate base form, 2,5-dioxopentanoate (B1259413). nih.gov The following sections delve into the current understanding of its biological roles and mechanisms of action, as elucidated from studies in experimental models.

Investigating Molecular Targets and Pathways of Action

In vitro and ex vivo studies have begun to shed light on the molecular interactions and metabolic pathways involving this compound. As a keto acid, it is positioned at the crossroads of several key metabolic routes.

Enzymatic Interactions: Research has identified several enzymes that can potentially interact with this compound, suggesting its role as a substrate or intermediate in various biochemical reactions. These interactions are crucial for its synthesis and degradation, integrating it into the broader metabolic network of the cell.

Metabolic Pathways: this compound is implicated as an intermediate in the metabolism of certain amino acids. Its structural similarity to α-ketoglutarate, a key intermediate in the citric acid cycle (Krebs cycle), suggests a potential link to central carbon metabolism. khanacademy.org The citric acid cycle is a fundamental pathway for energy production in aerobic organisms, and the involvement of this compound could have significant implications for cellular energetics. khanacademy.org

Table 1: Potential Metabolic Pathways Involving this compound

Metabolic Pathway Potential Role of this compound Key Associated Molecules
Amino Acid Metabolism Intermediate in the degradation or synthesis of certain amino acids. Glutamate (B1630785), Proline
Citric Acid Cycle (Krebs Cycle) May act as an analogue or be converted to an intermediate of the cycle. α-ketoglutarate, Succinyl-CoA

Gene Expression and Proteomic Profiling in Response to this compound

The study of changes in gene expression and protein abundance, known as transcriptomics and proteomics respectively, provides a global view of the cellular response to a specific compound. While comprehensive gene expression and proteomic profiling studies specifically targeting the effects of this compound are limited, related research on short-chain fatty acids (SCFAs) in organisms like Escherichia coli offers some insights. These studies have shown that SCFAs can induce significant changes in the proteome, particularly affecting proteins involved in transport, stress responses, and metabolism. nih.gov For instance, a proteomic analysis of E. coli under octanoic acid stress revealed differential expression of proteins such as the outer membrane porin OmpF, which was found to facilitate the transport of SCFAs into the cell. nih.gov

Future research employing techniques like "sequential windowed acquisition of all theoretical mass spectra" (SWATH) quantitative proteomics could provide a more detailed understanding of the specific molecular mechanisms affected by this compound. nih.gov Such studies would be invaluable in identifying the direct and indirect targets of this compound and elucidating its broader biological functions.

Functional Studies in Genetically Modified Organisms and Cell Lines

The use of genetically modified organisms and cell lines is a powerful approach to dissecting the function of specific genes and pathways. By manipulating the expression of genes encoding enzymes that are predicted to metabolize or be affected by this compound, researchers can investigate its precise physiological roles.

For example, creating knockout or overexpression models for genes involved in the metabolic pathways identified in section 6.3.1 could clarify the importance of this compound in those pathways. Functional studies in such models could involve monitoring changes in cell growth, metabolic flux, and stress resistance. While specific studies on genetically modified systems directly investigating this compound are not widely reported, this remains a promising area for future investigation to unravel its in vivo functions.

Significance in Plant and Microbial Metabolism

This compound and its derivatives are also present in plants and microorganisms, where they participate in fundamental metabolic processes.

Role in Carbon and Nitrogen Assimilation in Plants

In plants, the assimilation of carbon and nitrogen is central to growth and development. Amino acids such as glutamate and glutamine play a critical role as they are the primary nitrogen donors for the synthesis of other nitrogen-containing compounds. nih.gov Given the connection of this compound to amino acid metabolism, it is plausible that it plays a role in the intricate network of carbon and nitrogen assimilation in plants. The synthesis of certain amino acids is directly linked to intermediates of central metabolism, highlighting the interconnectedness of these pathways. nih.gov Further research is needed to establish the direct involvement and significance of this compound in these plant-specific metabolic contexts.

Impact on Microbial Growth and Metabolic Regulation

In the microbial world, this compound is a known metabolite. Its presence can influence microbial growth and metabolic regulation. For example, in some bacteria, the metabolism of amino acids is crucial for survival and pathogenesis, and intermediates of these pathways can act as signaling molecules. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
2,3-diketo-L-gulonic acid
2,5-diketo-D-gluconic acid
This compound
2-keto-L-gulonic acid
2-oxoglutarate semialdehyde
5-aminovalerate
α-ketoglutarate
Acetyl-CoA
Alanine
Citrate
Erythrose-4-phosphate
Fructose-6-phosphate
Glucose-6-phosphate
Glutamate
Glutamine
Glyceraldehyde-3-phosphate
Glycine
Hexanoic acid
Isoleucine
Isocitrate
Leucine
Octanoic acid
Oxaloacetate
Proline
Pyruvate (B1213749)
Ribose-5-phosphate
Ribulose-5-phosphate
Sedoheptulose-7-phosphate
Succinyl-CoA
Threonine
Trifluoroacetic acid
Tryptophan
Valeric acid

Antifungal Activity and Mechanisms of Action of Derivatives in Yeast Models

Research into the antifungal properties of this compound derivatives has revealed their potential as effective agents against various fungal pathogens, including some yeast and yeast-like fungi. The primary mechanism of action for many of these derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

A notable study focused on a series of novel 2-cyano-5-oxopentanoic acid derivatives, which were synthesized and evaluated for their in vitro antifungal activity against several plant pathogenic fungi. researchgate.net These compounds demonstrated significant inhibitory effects, with some derivatives showing efficacy comparable or superior to existing commercial fungicides. researchgate.net The primary molecular target of these derivatives was identified as succinate dehydrogenase (SDH), an enzyme vital for fungal respiration. researchgate.net

The inhibition of SDH disrupts the electron transport chain, blocking ATP synthesis and leading to the accumulation of succinate. This disruption of cellular respiration is a potent mechanism to halt fungal growth. The study's findings indicated that the introduction of a cyano group at the C2 position of the this compound scaffold was a key structural feature for the observed antifungal activity. researchgate.net

The antifungal efficacy of these 2-cyano-5-oxopentanoic acid derivatives was quantified by determining their median effective concentration (EC50) values against a panel of fungi. While the primary focus was on plant pathogens, the data provides valuable insights into the potential of these compounds against a broad spectrum of fungi, including those with similar respiratory mechanisms to pathogenic yeasts. For instance, several compounds exhibited strong activity against Botrytis cinerea, a ubiquitous fungus that can exist in a yeast-like state. researchgate.net

The table below summarizes the in vitro antifungal activity of selected 2-cyano-5-oxopentanoic acid derivatives against various fungi, highlighting their potential as SDH inhibitors. researchgate.net

CompoundTarget FungusEC50 (µg/mL)
1c Sclerotinia sclerotiorumData not available
1g Sclerotinia sclerotiorumData not available
1k Sclerotinia sclerotiorumData not available
2i Sclerotinia sclerotiorumData not available
1a Helminthosporium maydisData not available
2e Rhizoctonia solaniData not available
1b Sclerotinia sclerotiorumData not available
2a Sclerotinia sclerotiorumData not available
2b Sclerotinia sclerotiorumData not available
2c Sclerotinia sclerotiorumData not available
EC50 values represent the concentration of the compound that inhibits 50% of the fungal growth.
Data derived from a study on 2-cyano-5-oxopentanoic acid derivatives. researchgate.net

The mechanism of succinate dehydrogenase inhibition by these derivatives was further supported by molecular docking studies. These computational analyses revealed that the compounds could effectively bind to the active site of the SDH enzyme, preventing its natural substrate, succinate, from binding. This competitive inhibition is a hallmark of many successful fungicides. researchgate.net

In yeast models such as Saccharomyces cerevisiae and pathogenic species like Candida albicans, the inhibition of SDH has been shown to be a viable antifungal strategy. nih.gov The SDH enzyme is highly conserved across different fungal species, suggesting that the findings from plant pathogenic fungi are likely transferable to yeast models. The disruption of the TCA cycle and mitochondrial respiration in yeasts would similarly lead to a depletion of cellular energy and ultimately, cell death. nih.govnih.gov Specifically in Candida albicans, the SDH2 subunit is crucial for hyphal formation and virulence, indicating that inhibitors targeting this enzyme could not only prevent growth but also diminish the pathogen's ability to cause infection. nih.gov

Applications and Future Directions in 2,5 Dioxopentanoic Acid Research

2,5-Dioxopentanoic Acid as a Biochemical Research Tool

The reactivity endowed by its multiple functional groups allows this compound and its conjugate base, 2,5-dioxopentanoate (B1259413), to serve as valuable tools in biochemical and enzymatic studies. nih.gov

This compound, also known by its synonym 2-oxoglutarate semialdehyde, is an intermediate in various metabolic pathways. nih.gov Its role within these cascades makes it an effective chemical probe for elucidating pathway dynamics. Researchers can introduce isotopically labeled this compound into cellular systems or tissue preparations to trace its metabolic fate, thereby identifying downstream metabolites and interconnected pathways. Conversely, monitoring the accumulation or depletion of endogenous this compound can provide insights into the activity of specific enzymes responsible for its synthesis or degradation, helping to pinpoint enzymatic dysregulation or metabolic bottlenecks in disease states.

The functional groups of this compound are susceptible to enzymatic modification, a characteristic that can be harnessed for developing enzyme assays. Specifically, the ketone moieties can be targeted by oxidoreductases, such as dehydrogenases or reductases. This enzymatic conversion can be coupled to a reporter system for high-throughput screening (HTS). nih.gov For instance, an assay could be designed where a specific reductase enzyme converts one of the keto groups of this compound to a hydroxyl group, a reaction that requires a cofactor like reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). The rate of NADH oxidation to NAD+ can be monitored by measuring the decrease in fluorescence or absorbance at 340 nm. nih.gov This principle allows for the rapid screening of large chemical libraries to identify inhibitors or activators of the enzyme , a crucial step in early drug discovery. nih.govnih.gov

Table 1: Research Applications of this compound

Application Area Specific Use Principle of Operation
Biochemical Probe Pathway Elucidation Serves as a metabolic intermediate (2-oxoglutarate semialdehyde) to trace metabolic routes and identify enzymatic activities. nih.gov

| Enzyme Assays | High-Throughput Screening (HTS) | The enzymatic reduction of its keto groups can be linked to the consumption of NADH, allowing for a measurable fluorescent or absorbance signal to screen for enzyme modulators. nih.gov |

Conceptual Framework for Developing Bioactive Agents Based on this compound Structure

The scaffold of this compound presents a compelling starting point for the rational design of new bioactive molecules, from potential pharmaceuticals to precursors for complex chemical synthesis.

The development of novel therapeutic agents often begins with a core chemical structure that is systematically modified to enhance a desired biological effect. The aroylpropionic acid framework, for example, has been successfully used to develop derivatives with anti-inflammatory and analgesic properties. nih.gov In a similar conceptual vein, the this compound scaffold could be explored for various pharmacological activities. Pre-clinical investigations would focus on synthesizing derivatives and evaluating their mechanism of action in relevant biological assays. For example, derivatives could be designed to act as enzyme inhibitors or receptor modulators and tested in models of inflammation, metabolic disorders, or infectious diseases. These preclinical studies are essential for characterizing the potential human relevance and mode of action of new chemical entities. nih.gov

The multiple functional groups of this compound offer several points for chemical modification, making it an attractive scaffold for structure-based drug design. nih.gov Medicinal chemists can leverage this structural versatility to create libraries of compounds tailored to bind with high affinity and specificity to the active site of a target protein. One advanced strategy involves designing bisubstrate inhibitors, where the scaffold is used to link two different pharmacophores that can simultaneously occupy adjacent binding pockets within an enzyme's catalytic domain, potentially leading to highly potent and selective inhibitors. beilstein-journals.org This approach allows for the rational optimization of ligands to achieve desired therapeutic profiles.

In synthetic chemistry, small, highly functionalized molecules are valuable as building blocks for constructing more complex structures. 2,5-Furandicarboxylic acid (FDCA), for instance, is recognized as a key bio-based precursor for the synthesis of polymers and other valuable chemicals. mdpi.comnih.govgoogle.com Although less explored than FDCA, this compound holds similar promise as a versatile precursor. Its combination of ketone and carboxylic acid functionalities allows for a wide range of chemical transformations, including cyclizations to form heterocyclic rings, condensations, and other carbon-carbon bond-forming reactions. researchgate.netresearchgate.net This reactivity could be exploited to synthesize novel carbocyclic and heterocyclic systems, which are prevalent motifs in many biologically active compounds.

Table 2: Conceptual Approaches for Developing Agents from the this compound Structure

Approach Description Example Strategy
Pre-clinical Investigation Synthesize and test derivatives in biological assays to identify potential therapeutic uses and mechanisms of action. nih.gov Develop derivatives and test for anti-inflammatory activity in preclinical models like the carrageenan-induced rat paw edema test. nih.gov
Structure-Based Drug Design Use the scaffold to rationally design ligands that fit the active sites of specific protein targets. nih.gov Create bisubstrate inhibitors that bridge two binding sites on a target enzyme. beilstein-journals.org

| Advanced Organic Synthesis | Utilize the compound as a versatile starting material for building more complex organic molecules. mdpi.comresearchgate.net | Employ the reactive functional groups to synthesize novel heterocyclic compounds through cyclization reactions. researchgate.net |

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2,5-Dioxopentanoate
2-Oxoglutarate semialdehyde
2-keto-L-gulonic acid
2,5-diketo-D-gluconic acid
N-formylkynurenine
NADH (Reduced nicotinamide adenine dinucleotide)
NAD+ (Nicotinamide adenine dinucleotide)
Aroylpropionic acid

Emerging Research Avenues and Interdisciplinary Studies in this compound Research

The study of this compound, a key intermediate in various metabolic routes, is increasingly benefiting from the integration of advanced analytical and computational technologies. These interdisciplinary approaches are paving the way for novel applications and a deeper understanding of its biological roles.

Omics Technologies Integration (Metabolomics, Proteomics)

The application of "omics" technologies, particularly metabolomics and proteomics, has been instrumental in elucidating the metabolic significance of this compound and its associated pathways.

Metabolomics: This powerful tool for analyzing the complete set of small-molecule metabolites in a biological sample has identified 2,5-dioxopentanoate as a potential biomarker in human disease. A notable study utilized Q Exactive liquid chromatography/tandem mass spectrometry for the urine metabolomics of children with Mycoplasma pneumoniae pneumonia (MPPC). nih.gov In this research, 2,5-dioxopentanoate was one of several metabolites found to be significantly different between patients and healthy controls, suggesting its potential as a non-invasive biomarker for the early diagnosis of the condition. nih.gov The study screened for differential metabolites and identified 2,5-dioxopentanoate as a key compound distinguishing the two groups. nih.gov

Metabolomics Study Highlight: Biomarker for MPPC
Technology Used Q Exactive liquid chromatography/tandem mass spectrometry
Biological Sample Urine
Study Groups Healthy Children (HC) vs. Mycoplasma pneumoniae pneumonia in children (MPPC)
Key Finding 2,5-dioxopentanoate was identified as a potential biomarker for the early diagnosis of MPPC. nih.gov

Proteomics: The study of the entire protein complement of an organism, has been crucial for identifying and characterizing enzymes that interact with this compound. For instance, an integrated genomics and proteomics approach was used to uncover the D-arabinose catabolic pathway in the archaeon Sulfolobus solfataricus. nih.gov This research identified a previously uncharacterized 2,5-dioxopentanoate dehydrogenase, which catalyzes the conversion of 2,5-dioxopentanoate to the citric acid cycle intermediate, α-ketoglutarate. nih.govnih.gov This discovery highlights how proteomics can pinpoint the specific enzymatic steps involving this dicarbonyl compound within complex metabolic networks. nih.gov

Synthetic Biology Approaches for Metabolic Engineering

Synthetic biology and metabolic engineering are leveraging the metabolic pathways involving this compound to produce valuable chemicals from renewable feedstocks. google.comfrontiersin.org A central focus is the engineering of non-phosphorylative pathways, such as the Weimberg and Dahms pathways, which funnel pentose (B10789219) sugars from lignocellulosic biomass towards desired products. nih.govfrontiersin.org

This compound is a key intermediate in these oxidative pathways, which convert sugars like D-xylose and L-arabinose into α-ketoglutarate. nih.govnih.gov By engineering microorganisms like E. coli, researchers aim to optimize the flux through these pathways for the production of platform chemicals. frontiersin.orggoogle.com For example, patents describe the construction of microbial organisms with engineered pathways for producing 1,4-butanediol (B3395766) (BDO), where this compound is a precursor. google.compatentbuddy.comgoogleapis.com

Enzymes in Engineered Pathways Involving this compound
Enzyme Reaction
2-keto-3-deoxy-D-xylonate dehydratase (KdxD)Converts 2-keto-3-deoxy-xylonate to 2,5-dioxopentanoate. frontiersin.org
2-keto-3-deoxy-L-arabonate dehydratase (KdaD)Converts 2-keto-3-deoxy-L-arabonate to 2,5-dioxopentanoate. frontiersin.org
2,5-dioxopentanoate dehydrogenase (KGSADH)Oxidizes 2,5-dioxopentanoate to α-ketoglutarate. frontiersin.orgnih.gov
2-ketoacid decarboxylaseConverts 2,5-dioxopentanoate into butanedial (a precursor to BDO). frontiersin.org

Computational Chemistry and Artificial Intelligence in this compound Research

Computational chemistry and artificial intelligence (AI) are emerging as powerful tools to accelerate research and development related to this compound, from understanding its fundamental properties to designing novel biocatalytic systems.

Computational Chemistry: Methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide deep insights into the structure, reactivity, and enzymatic interactions of this compound. While specific extensive computational studies on this molecule are not yet widely published, the approaches are highly applicable. For instance, molecular docking could be used to model the binding of this compound to the active site of enzymes like 2,5-dioxopentanoate dehydrogenase, helping to understand substrate specificity and catalytic mechanisms. This in silico analysis can guide protein engineering efforts to improve enzyme efficiency or alter substrate preference.

Artificial Intelligence and Metabolic Modeling: AI and machine learning are being applied to the design and optimization of metabolic pathways. Computational frameworks like OptKnock can predict gene deletions that would couple the production of a desired chemical to microbial growth. google.compatentbuddy.com Such tools can be used to design strains that efficiently channel carbon from various sources through the 2,5-dioxopentanoate intermediate to high-value products like BDO. google.com The increasing availability of large molecular datasets is expected to further revolutionize the development of AI models for predicting chemical reactions and designing novel enzymes and pathways. nih.gov

Potential Computational and AI Applications for this compound Research
Methodology Application
Molecular Docking Predicting the binding affinity and orientation of this compound within enzyme active sites (e.g., 2,5-dioxopentanoate dehydrogenase).
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the molecule and its interactions with enzymes and solvents to understand reaction mechanisms.
Quantum Mechanics (e.g., DFT) Calculating electronic properties to understand the reactivity of the aldehyde and ketone functional groups.
Metabolic Modeling (e.g., OptKnock) Designing and optimizing engineered metabolic pathways that produce or consume this compound for biochemical production. google.compatentbuddy.com
Machine Learning Developing predictive models for enzyme function and reaction outcomes based on existing biochemical data. nih.gov

Q & A

Basic Research Questions

Q. What is the chemical structure and key physicochemical properties of 2,5-Dioxopentanoic acid?

  • Answer : The compound has the IUPAC name 5-amino-2,5-dioxopentanoic acid (CAS: 18465-19-5) with the formula C₅H₇NO₄. Key properties include:

PropertyValue/Description
SMILES NotationC(CC(=O)N)C(=O)C(=O)O
InChI KeyCOJBGNAUUSNXHX-UHFFFAOYSA-N
StabilityStable under recommended storage conditions; avoid strong acids/alkalis and oxidizing agents .

Q. What are the established synthetic routes for this compound in laboratory settings?

  • Answer : The compound can be synthesized via enzymatic pathways from α-ketoglutarate using This compound reductase (EC 1.1.1.-) and 5-hydroxy-2-oxopentanoic acid dehydrogenase (EC 1.1.1.351). Chemical synthesis involves oxidative cleavage of furan derivatives, though yields may vary due to side reactions .

Q. How should this compound be handled and stored to ensure stability?

  • Answer : Store in a cool, dry environment (20–25°C) away from incompatible materials (e.g., strong acids/alkalis). Use inert atmosphere handling for sensitive reactions. Toxicological data are limited; assume acute toxicity and use PPE .

Advanced Research Questions

Q. How can enzymatic pathways be optimized for the microbial production of this compound?

  • Answer : Optimize gene expression (e.g., E. coli codon-optimized davD and davB genes) and fermentation conditions (pH 7.0–7.5, 37°C). Monitor intermediates (e.g., 5-hydroxy-2-oxopentanoic acid) via HPLC to avoid accumulation bottlenecks. Validate pathway efficiency using isotopic tracing .

Q. What analytical challenges exist in characterizing this compound and its derivatives?

  • Answer : Key challenges include:

  • Purity verification : Use NMR (¹H/¹³C) and LC-MS to distinguish from byproducts (e.g., unreacted α-ketoglutarate).
  • Instability : Monitor decomposition under UV light or elevated temperatures via TGA/DSC .
  • Structural ambiguity : Compare experimental IR spectra with computational models (e.g., DFT) to resolve tautomeric forms .

Q. How do researchers address contradictions in reported catalytic efficiencies for this compound synthesis?

  • Answer : Conduct meta-analyses of published kinetic data (e.g., kcat and Km values) to identify methodological variability. Replicate experiments under standardized conditions (buffer pH, temperature) and validate using orthogonal assays (e.g., fluorometric vs. colorimetric enzyme activity tests) .

Q. What are the implications of incomplete toxicological data for this compound in experimental design?

  • Answer : Assume worst-case toxicity (Category 1B for skin corrosion) and incorporate:

  • In vitro assays : Use zebrafish embryo models (FET) to assess acute toxicity.
  • Containment protocols : Implement fume hoods and secondary containment for reactions generating toxic fumes (e.g., CO₂ under pyrolysis) .

Methodological Recommendations

  • Experimental Reproducibility : Follow guidelines from Beilstein Journal of Organic Chemistry: Document detailed procedures in supplementary materials, including reagent batch numbers and instrument calibration logs .
  • Data Interpretation : Cross-reference findings with literature using scoping reviews (e.g., Arksey & O’Malley framework) to resolve contradictions .
  • Ethical Compliance : Adhere to safety protocols from Shanghai Haohong Scientific Co., including disposal of contaminated waste under EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.